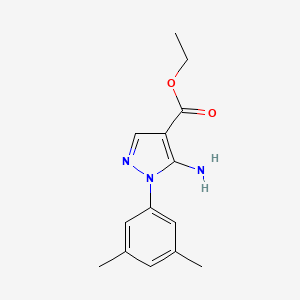

ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate

Descripción general

Descripción

Ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group at the 4-position, an amino group at the 5-position, and a 3,5-dimethylphenyl group at the 1-position of the pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate typically involves the condensation of 3,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles, which can be further utilized in various applications.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Mecanismo De Acción

The mechanism of action of ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory processes .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylate

- 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile

- 3,5-Diamino-N-aryl-1H-pyrazole-4-carbothioamides

Uniqueness

Ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the 3,5-dimethylphenyl group, which imparts specific steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for drug discovery and material science .

Actividad Biológica

Ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate is a compound that has garnered attention for its potential biological activities. This article provides an in-depth review of its structural characteristics, synthesis, and various biological activities, including analgesic, anti-inflammatory, and anticancer properties.

Structural Characteristics

The molecular formula of this compound is C14H17N3O2. The compound features a pyrazole ring substituted with an ethyl group and an amino group, as well as a 3,5-dimethylphenyl moiety. The structural representation can be summarized as follows:

- Molecular Formula : C14H17N3O2

- SMILES : CCOC(=O)C1=C(N(N=C1)C2=CC(=CC(=C2)C)C)N

- InChIKey : INMYYVYOHPFACQ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the condensation of appropriate hydrazides with ketene dithioacetal or similar reagents. The process often requires careful monitoring and purification to achieve high yields and purity.

Analgesic and Anti-inflammatory Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant analgesic and anti-inflammatory activities. For instance, a related compound, ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylate, demonstrated notable effects in pain relief and inflammation reduction at doses around 25 mg/kg in animal models. These compounds showed lower ulcerogenic potential compared to traditional NSAIDs like diclofenac sodium, suggesting a favorable safety profile .

Table 1: Analgesic and Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Analgesic Activity (mg/kg) | Anti-inflammatory Activity | Ulcer Index |

|---|---|---|---|

| Ethyl 5-amino-3-methylthio | 25 | Significant | Low |

| Diclofenac Sodium | 25 | High | High |

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. Research indicates that certain pyrazole-based compounds inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that pyrazole derivatives can impair the invasion and migration of breast cancer cells (MDA-MB-231), suggesting their role in cancer therapy .

Table 2: Anticancer Activity of Pyrazole Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Ethyl Pyrazole 1f | MDA-MB-231 | <10 | Apoptosis via ERK inhibition |

| Ethyl Pyrazole 4b | PDAC | >100 | No significant cytotoxicity |

Case Study 1: Analgesic Efficacy in Animal Models

In a controlled study using the acetic acid writhing test in mice, this compound showed significant analgesic effects compared to the control group. The results indicated a dose-dependent response, highlighting its potential as an effective analgesic agent.

Case Study 2: Inhibition of Cancer Cell Proliferation

A study investigating the effects of various pyrazole derivatives on pancreatic ductal adenocarcinoma (PDAC) cells revealed that certain compounds significantly inhibited cell growth. The mechanism was linked to the modulation of signaling pathways involved in cell survival and proliferation.

Propiedades

IUPAC Name |

ethyl 5-amino-1-(3,5-dimethylphenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-4-19-14(18)12-8-16-17(13(12)15)11-6-9(2)5-10(3)7-11/h5-8H,4,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMYYVYOHPFACQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC(=C2)C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801331585 | |

| Record name | ethyl 5-amino-1-(3,5-dimethylphenyl)pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24830141 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

112960-04-0 | |

| Record name | ethyl 5-amino-1-(3,5-dimethylphenyl)pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.